molecular formula C17H16N2 B11867108 N~1~-(4-Methylphenyl)naphthalene-1,8-diamine CAS No. 89202-44-8

N~1~-(4-Methylphenyl)naphthalene-1,8-diamine

Cat. No.: B11867108
CAS No.: 89202-44-8
M. Wt: 248.32 g/mol
InChI Key: LCZLPSGQMDDVLK-UHFFFAOYSA-N
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Description

N1-(p-Tolyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of aromatic amines It is a derivative of naphthalene, where the amino groups are positioned at the 1 and 8 positions, and a p-tolyl group is attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(p-Tolyl)naphthalene-1,8-diamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,8-diaminonaphthalene with p-tolyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of N1-(p-Tolyl)naphthalene-1,8-diamine often involves large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-(p-Tolyl)naphthalene-1,8-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amino groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N1-(p-Tolyl)naphthalene-1,8-diamine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.

    Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Agrochemicals: The compound is used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of N1-(p-Tolyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,8-Diaminonaphthalene: A closely related compound with similar structural features but without the p-tolyl group.

    1-Naphthylamine: Another aromatic amine with a single amino group attached to the naphthalene ring.

    1,8-bis(dimethylamino)naphthalene: A derivative with dimethylamino groups instead of amino groups.

Uniqueness

N1-(p-Tolyl)naphthalene-1,8-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its applicability in specific research and industrial contexts compared to its analogs .

Properties

CAS No.

89202-44-8

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1-N-(4-methylphenyl)naphthalene-1,8-diamine

InChI

InChI=1S/C17H16N2/c1-12-8-10-14(11-9-12)19-16-7-3-5-13-4-2-6-15(18)17(13)16/h2-11,19H,18H2,1H3

InChI Key

LCZLPSGQMDDVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N

Origin of Product

United States

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